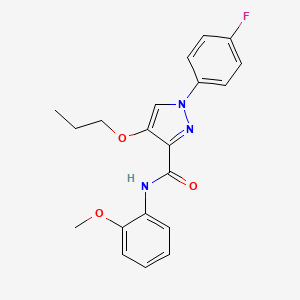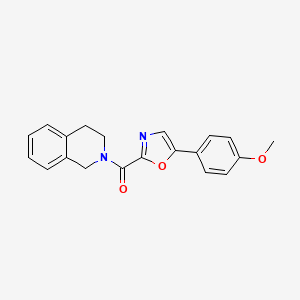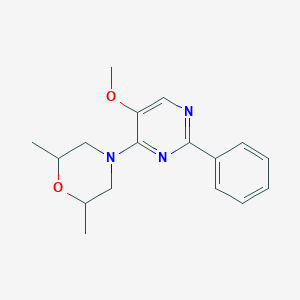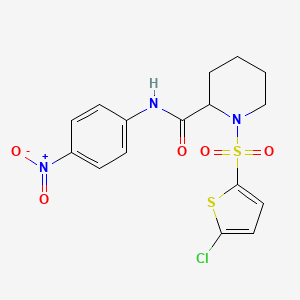![molecular formula C15H13N5O4S2 B2402195 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1172055-79-6](/img/structure/B2402195.png)
2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The presence of multiple heterocyclic rings in the compound suggests that it could have a complex three-dimensional structure. The exact structure would depend on the specific arrangement of the atoms and the conformation of the rings .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the thioether linkage could be oxidized to a sulfoxide or sulfone. The heterocyclic rings could also participate in electrophilic substitution reactions .Wissenschaftliche Forschungsanwendungen
Electrochromic Materials
Electrochromic materials change their color or optical properties in response to an applied voltage. Our compound, with its conjugated system and sulfur-containing groups, could serve as a promising candidate for electrochromic devices. Researchers have synthesized related polymers, such as Poly(4,7-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzo[c][1,2,5]thiadiazole) (PEDAD), which exhibit dual absorption bands in the visible spectrum . These materials find applications in smart windows, displays, and privacy glass.
Organic Light-Emitting Diodes (OLEDs)
Our compound’s unique structure might lend itself to OLEDs. By incorporating it into the design of OLED devices, we could potentially achieve blue emission with high efficiency. Researchers have explored similar dihydrobenzodioxin-based phenanthroimidazole derivatives for nondoped OLEDs, achieving impressive luminance, power efficiency, and quantum efficiency .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4S2/c1-8-17-19-14(26-8)16-12(21)7-25-15-20-18-13(24-15)9-2-3-10-11(6-9)23-5-4-22-10/h2-3,6H,4-5,7H2,1H3,(H,16,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNCRYIJUZKQIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2402123.png)

![N-Methyl-1-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methanamine;hydrochloride](/img/structure/B2402126.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2402128.png)
![3-Fluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide](/img/structure/B2402131.png)
![N-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2402132.png)

